molecular formula C12H9ClF3N3OS B12610072 2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide CAS No. 918341-69-2

2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B12610072
CAS No.: 918341-69-2
M. Wt: 335.73 g/mol
InChI Key: QEUGLHNXEXVZJO-UHFFFAOYSA-N
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Description

2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide is a complex organic compound that features a thiazole ring, an aniline derivative, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-3-(trifluoromethyl)aniline, which is then reacted with thiazole derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.

    2-Chloro-4-(trifluoromethyl)aniline: Another aniline derivative with similar structural features.

    2-(2-Chloro-4-(trifluoromethyl)anilino)-3-methylbutanoic acid: A related compound with a different functional group.

Uniqueness

2-{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetamide is unique due to its combination of a thiazole ring and an acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

918341-69-2

Molecular Formula

C12H9ClF3N3OS

Molecular Weight

335.73 g/mol

IUPAC Name

2-[2-[4-chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C12H9ClF3N3OS/c13-9-2-1-6(3-8(9)12(14,15)16)18-11-19-7(5-21-11)4-10(17)20/h1-3,5H,4H2,(H2,17,20)(H,18,19)

InChI Key

QEUGLHNXEXVZJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=CS2)CC(=O)N)C(F)(F)F)Cl

Origin of Product

United States

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